2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a cyclopropyl group, and a nitrile group. The pyrrole ring is a five-membered ring with alternating double bonds, giving it aromatic character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The nitrile group could be hydrolyzed to give a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitrile group could enhance its solubility in polar solvents . The aromatic pyrrole ring could contribute to its stability and possibly also its color .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives involves reactions of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles. These reactions result in novel heterocyclic systems with potential applications in various fields of chemistry and pharmacology (Bondarenko et al., 2016).
Heterocyclic Compounds Formation
- Alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, which can cyclize to form 2-(1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives. This process highlights the compound's potential in creating diverse heterocyclic structures (Koltsov, 2019).
Applications in Organic Synthesis
- Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile shows the adaptability of the compound in organic synthesis, leading to various derivatives with potential biological activities (Miszke et al., 2008).
Fluorescence Properties
- New 2-pyrone derivatives derived from the reaction of 6-aryl-4-methyl-sulfanyl-2-oxo-2H-pyran-3-carbonitriles with active methylene compounds exhibit fluorescence emission radiation. This indicates potential applications in materials science, particularly in developing light-emitting compounds (Mizuyama et al., 2008).
Photochromic and Pyrrole Synthesis
- The transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles under the action of Lawesson's reagent leads to 2,2′-disulfanediylbis(1H-pyrroles), with applications in synthesizing photochromic compounds (Belikov et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development, particularly in the hematopoietic system .
Mode of Action
The compound acts as an inhibitor of GATA family proteins, specifically targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4 .
Biochemical Pathways
The compound significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation . This suggests that it affects the Th2 pathway, which is involved in the immune response, particularly in allergic reactions and some types of inflammation .
Pharmacokinetics
Similar compounds with heterocyclic structures are known to have a broad range of chemical and biological properties , which may influence their pharmacokinetics.
Result of Action
The compound inhibits the expression and production of Th2 cytokines . Cytokines are small proteins that are crucial in cell signaling. Their reduction can influence the immune response, potentially reducing inflammation and allergic reactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally affect the stability and efficacy of similar compounds .
Properties
IUPAC Name |
2-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-8-15(12(2)20(11)14-5-6-14)16(21)10-22-17-13(9-18)4-3-7-19-17/h3-4,7-8,14H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVYJYSCSOSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)CSC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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